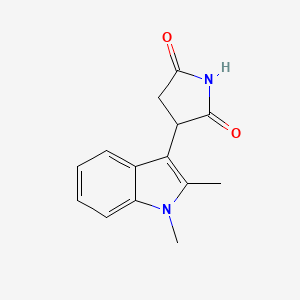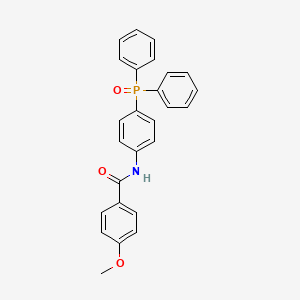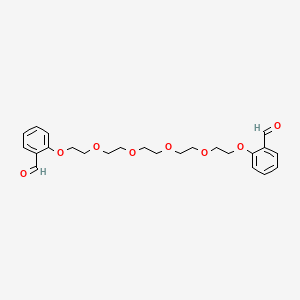
2,2'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C24H30O8 and a molecular weight of 446.49 g/mol . This compound is known for its unique structure, which includes a tetraoxatetradecane backbone with two benzaldehyde groups attached at each end. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an organic solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity of the final product, often exceeding 95% .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid.
Reduction: 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde involves its ability to form stable complexes with various substrates. The aldehyde groups can react with amines to form Schiff bases, which are important intermediates in many biochemical processes. Additionally, the tetraoxatetradecane backbone provides flexibility and stability to the molecule, allowing it to interact with a wide range of molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A precursor in the synthesis of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Used in similar applications but with amine functional groups instead of aldehyde groups.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A water-soluble cross-linker with different functional groups.
Uniqueness
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality and flexible tetraoxatetradecane backbone, which allows it to participate in a variety of chemical reactions and form stable complexes with different substrates. This versatility makes it valuable in multiple research and industrial applications .
Propriétés
Numéro CAS |
143194-18-7 |
|---|---|
Formule moléculaire |
C24H30O8 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C24H30O8/c25-19-21-5-1-3-7-23(21)31-17-15-29-13-11-27-9-10-28-12-14-30-16-18-32-24-8-4-2-6-22(24)20-26/h1-8,19-20H,9-18H2 |
Clé InChI |
DGWDWCVXBJMPCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOCCOCCOC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



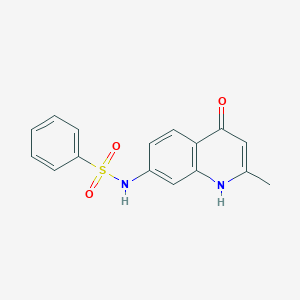
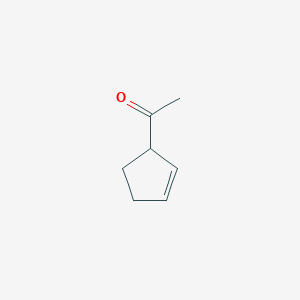
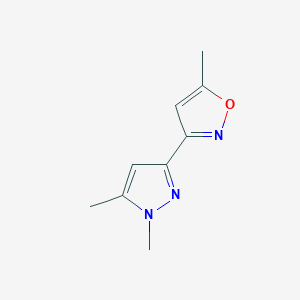

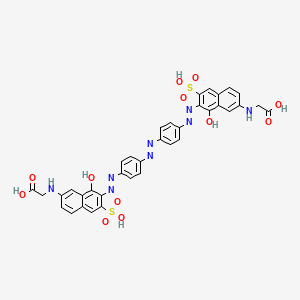
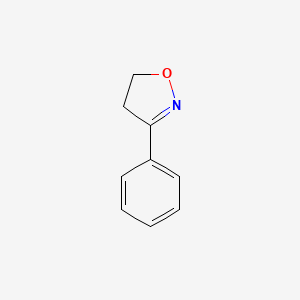
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
